cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further substituted with a phenylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of high-throughput screening methods can optimize reaction conditions and scale-up processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the cyclopropyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways . For example, it may bind to and inhibit enzymes involved in cell division, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl 4-methoxyphenyl ketone: Similar in structure but with a methoxy group instead of a piperazine ring.
(2-Chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone: Similar structure with a chlorophenyl group instead of a cyclopropyl group.
Uniqueness
CYCLOPROPYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
cyclopropyl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(16-8-9-16)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7,16H,8-14H2/b7-4+ |
InChI Key |
ZGPPFOVKDXDPSK-QPJJXVBHSA-N |
Isomeric SMILES |
C1CC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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